Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-

5-HT1A receptor radioligand binding structure-affinity relationship

Ensuring consistent 5-HT1A binding in SAR campaigns is challenging; generic arylpiperazine analogs often suffer from dramatic affinity drops. This compound offers a validated solution. • Guaranteed target engagement: 97.36% inhibition at 1 μM, surpassing des-chloro (82%) and THP analogs (Ki=631 nM). • Crystallographically confirmed structure ensures batch-to-batch reproducibility for reference standard use. • Defined physicochemical baseline: log P 4.26, pKa 6.71, aiding lead optimization without experimental deviation from analogs.

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
CAS No. 95800-84-3
Cat. No. B4367103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-
CAS95800-84-3
Molecular FormulaC20H20ClN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H20ClN3O2/c21-16-7-5-15(6-8-16)13-22-9-11-23(12-10-22)14-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2
InChIKeyMASQSHQWEBEAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- (CAS 95800-84-3): Baseline Identity for Targeted Procurement


Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- (CAS 95800-84-3) is a synthetic arylpiperazinylalkylphthalimide derivative with the molecular formula C20H20ClN3O2 and a molecular weight of 369.84 g/mol . The compound features a phthalimide core linked via a methylene bridge to a piperazine ring bearing a p‑chlorobenzyl substituent. It has been characterized as a potential ligand for the serotonin 5‑HT1A receptor, and its affinity has been quantitatively benchmarked in radioligand binding assays [1]. Physicochemical parameters include a density of 1.344 g/cm³, a boiling point of 504.5 °C at 760 mmHg, a flash point of 258.9 °C, and a vapor pressure of 2.64×10⁻¹⁰ mmHg at 25 °C .

Why Substituting Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- with Another Arylpiperazine Phthalimide Can Compromise 5-HT1A Binding


Within the arylpiperazinylalkylphthalimide class, even single-atom or ring substitutions produce dramatic shifts in 5‑HT1A receptor affinity. Replacing the piperazine moiety with a tetrahydropyran (THP) ring drops affinity by roughly six‑fold, while removing the para‑chloro substituent reduces receptor engagement by over 15 % [1]. Consequently, generic substitution with an in‑class analog that lacks the precise piperazine‑p‑chlorobenzyl pharmacophore cannot guarantee equivalent target engagement, making compound‑specific validation essential for any study or application that depends on 5‑HT1A binding potency.

Quantitative Evidence Guide: Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- (CAS 95800-84-3) vs. Closest Structural Analogs


5-HT1A Receptor Affinity: Piperazine (1e) vs. Tetrahydropyran (1f) Analog

Compound 1e (CAS 95800-84-3) achieves 97.36 % inhibition of [³H]8-OH-DPAT binding to the human 5‑HT1A receptor at a screening concentration of 1 μM. In contrast, the direct analog 1f, which replaces the piperazine ring with a tetrahydropyran (THP) group while retaining the 4‑chloro substituent, displays a Ki of 631 ± 54 nM under the same assay conditions [1]. This represents an approximately six‑fold loss in affinity.

5-HT1A receptor radioligand binding structure-affinity relationship

Effect of Para-Chloro Substitution: 4‑Cl (1e) vs. Unsubstituted Phenyl (1a)

Compound 1e, bearing a para-chloro substituent on the benzyl group, inhibits 97.36 % of specific [³H]8-OH-DPAT binding at 1 μM. The corresponding unsubstituted phenyl analog 1a achieves only 82 % inhibition under identical conditions [1]. The addition of the chlorine atom thus confers a 15.36‑percentage‑point gain in receptor occupancy.

5-HT1A receptor halogen substitution SAR

Comparison with Para-Methyl Analog: 4‑Cl (1e) vs. 4‑Me (1g) Affinity

The para-methyl analog 1g shows 97 % inhibition at 1 μM, nearly identical to the 97.36 % observed for the 4‑chloro compound 1e [1]. However, chlorine and methyl groups impart distinct electronic and lipophilic properties: the measured log P for 1e is 4.26, compared to 3.87 for 1g, and pKa values differ (6.71 vs. 7.01) [1]. These physicochemical differences can influence solubility, membrane permeability, and off‑target profiles even when primary target affinity appears equivalent.

5-HT1A receptor substituent effect bioisostere

Application Scenarios for Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- (CAS 95800-84-3) Based on Quantitative Differentiation


5-HT1A Receptor Binding Assays and Pharmacological Screening

The compound serves as a high‑affinity probe for 5‑HT1A receptor binding studies, where its 97.36 % inhibition at 1 μM [1] ensures robust signal in competition assays. Its superiority over the THP analog 1f (Ki = 631 nM) and the des‑chloro analog 1a (82 % inhibition) makes it the preferred choice when maximum receptor engagement is required [1].

Structure‑Activity Relationship (SAR) Studies on Arylpiperazine Phthalimides

With crystallographically confirmed structure [2] and well‑characterized binding data, this compound is an ideal reference standard for SAR campaigns exploring the impact of piperazine‑phthalimide linkers, halogen substitution, and amine‑ring variations on 5‑HT1A affinity [1].

Physicochemical Benchmarking for CNS‑Targeted Lead Optimization

The documented log P (4.26), pKa (6.71), and vapor pressure (2.64×10⁻¹⁰ mmHg) [1] provide a tangible baseline for lead optimization programs aiming to balance lipophilicity, permeability, and target affinity in CNS drug discovery [1].

Procurement of a Defined Chemical Standard for Receptor Pharmacology

When sourcing a phthalimide‑based 5‑HT1A ligand, procurement departments should specify CAS 95800-84-3 rather than accepting an in‑class substitute, because even structurally close analogs (e.g., the 4‑Me variant 1g) differ significantly in log P and pKa, which can alter experimental outcomes [1].

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